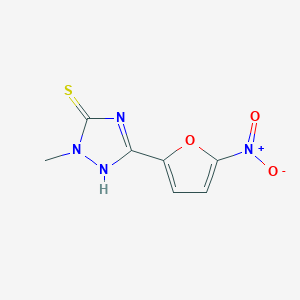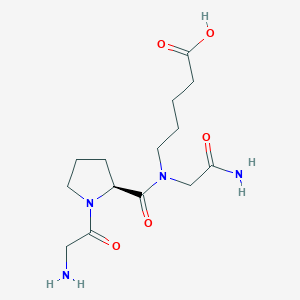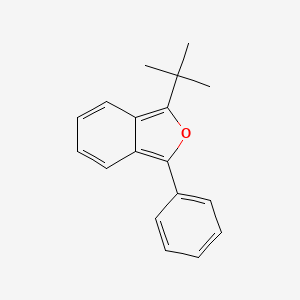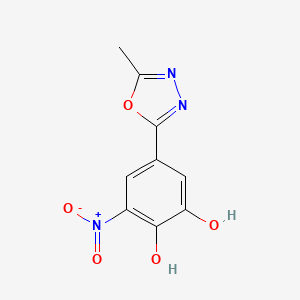
4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.
Methylsulfanyl Group: This group is typically introduced through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.
Tetradecylsulfanyl Group: The long alkyl chain can be attached using a similar thiolation reaction with tetradecylthiol.
Carbonitrile Group: The nitrile group is often introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The amino and sulfur-containing groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and aldehydes.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique functional groups.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with pyrimidine derivatives.
Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry:
Material Science:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions
-
Formation of the Pyrimidine Core:
Starting Materials: Acetylacetone and guanidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions to form the pyrimidine ring.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile depends on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting their activity. The presence of multiple functional groups allows it to engage in diverse interactions, potentially inhibiting enzyme activity or modulating receptor function.
Similar Compounds:
- 4-Amino-6-(methylsulfanyl)-2-(ethylsulfanyl)pyrimidine-5-carbonitrile
- 4-Amino-6-(methylsulfanyl)-2-(butylsulfanyl)pyrimidine-5-carbonitrile
- 4-Amino-6-(methylsulfanyl)-2-(dodecylsulfanyl)pyrimidine-5-carbonitrile
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the sulfur atom. The tetradecylsulfanyl group in the compound of interest provides unique hydrophobic properties and potential for membrane interaction.
- Reactivity: Longer alkyl chains may influence the compound’s solubility and reactivity, making it more suitable for specific applications compared to shorter-chain analogs.
- Biological Activity: The length of the alkyl chain can also affect the compound’s biological activity, potentially enhancing its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Propriétés
| 922526-96-3 | |
Formule moléculaire |
C20H34N4S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
4-amino-6-methylsulfanyl-2-tetradecylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H34N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26-20-23-18(22)17(16-21)19(24-20)25-2/h3-15H2,1-2H3,(H2,22,23,24) |
Clé InChI |
JJJYICWPTPVAOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
![2-(Benzo[d]oxazol-2-ylmethylsulfonamido)heptanoic acid](/img/structure/B12905548.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)





